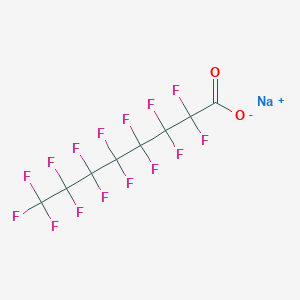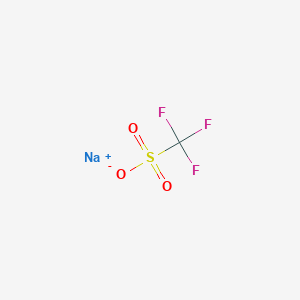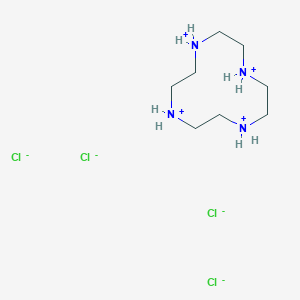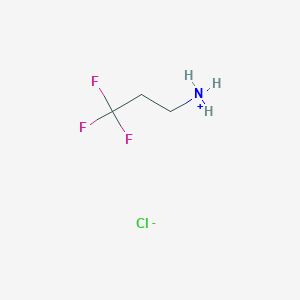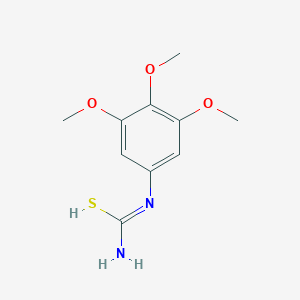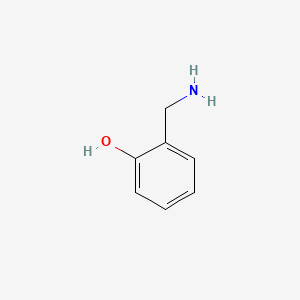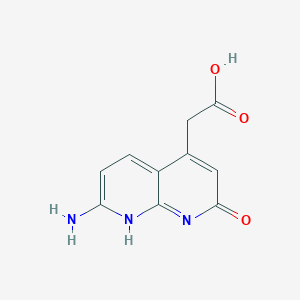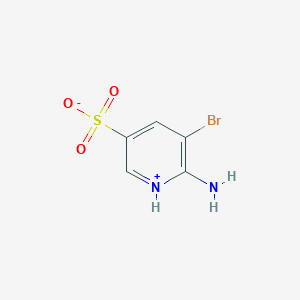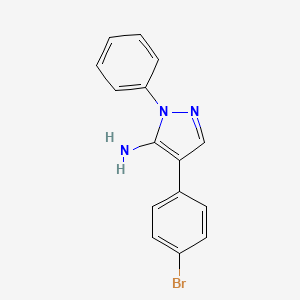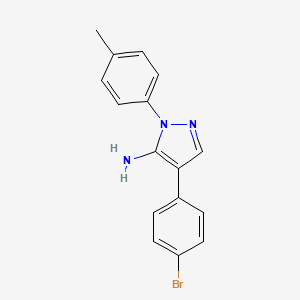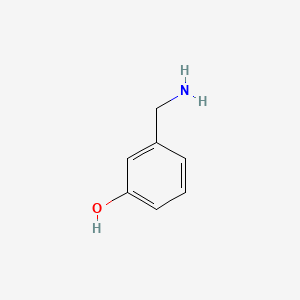
3-(Aminomethyl)phenol
Vue d'ensemble
Description
3-(Aminomethyl)phenol, also known as m-Hydroxybenzylamine, is an organic compound with the molecular formula C7H9NO . It is a solid substance with a molecular weight of 123.15 . It is an aromatic amine and a phenol .
Synthesis Analysis
A novel library of aminomethylphenol has been developed using magnetic Fe3O4 nanoparticles via Petasis borono-Mannich reaction of salicylaldehydes, secondary amines, and phenyl boronic acids . This one-pot protocol features mild reaction conditions, excellent yields in short reaction times, readily available starting materials, good functional group tolerance, and reusability of the catalyst for four consecutive cycles without significant loss in its activity .Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)phenol consists of a phenol group (a benzene ring with a hydroxyl group) and an aminomethyl group (a methyl group with an amino group) attached to it . The InChI key for this compound is JNZYADHPGVZMQK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(Aminomethyl)phenol is a solid substance with a molecular weight of 123.15 . It has a boiling point of 165-168°C . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Safety and Hazards
3-(Aminomethyl)phenol is classified as a combustible solid . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection, respectively .
Mécanisme D'action
Target of Action
3-(Aminomethyl)phenol, also known as 3-aminophenol, is an organic compound and a derivative of phenol . It is known to interact with dopamine, reducing prefrontal dopamine (DA) levels . Dopamine is a type of neurotransmitter, a chemical messenger that transmits signals in the brain and other areas of the body. It plays several important roles in the body, and it is associated with reward, motivation, memory, and motor control .
Mode of Action
The compound acts as a nucleophile and an oxidizing agent . As a nucleophile, it can donate a pair of electrons to form a new chemical bond. As an oxidizing agent, it has the ability to accept electrons from another compound during a chemical reaction . This interaction with dopamine leads to a reduction in the levels of dopamine in the prefrontal cortex .
Biochemical Pathways
It is known that phenolic compounds, which include 3-(aminomethyl)phenol, are formed by three different biosynthetic pathways: the shikimate/chorismate or succinylbenzoate pathway, the acetate/malonate or polyketide pathway, and the mevalonate pathway . These pathways produce a variety of phenolic compounds, which play crucial roles in plant development, growth, and defense mechanisms .
Pharmacokinetics
It is known that the bioavailability of phenolic compounds can be influenced by factors such as their absorption rate, water solubility, and stability in various organs .
Result of Action
The primary result of the action of 3-(Aminomethyl)phenol is the reduction of prefrontal dopamine levels . This could potentially influence various functions in the body, given the role of dopamine in reward, motivation, memory, and motor control .
Propriétés
IUPAC Name |
3-(aminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZYADHPGVZMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902923 | |
| Record name | NoName_3499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)phenol | |
CAS RN |
73604-31-6, 73804-31-6 | |
| Record name | 3-(aminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



